molecular formula C11H13N3O B13106679 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B13106679
M. Wt: 203.24 g/mol
InChI Key: FNOMXCNLHPBCHG-UHFFFAOYSA-N
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Description

3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,2,4-triazole: Lacks the methoxy group, which may affect its biological activity.

    3-methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group.

    4-(4-methoxyphenyl)-1,2,4-triazole: Lacks the ethyl group, which may influence its chemical properties.

Uniqueness

3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to the presence of both the ethyl and methoxyphenyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these groups makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C11H13N3O/c1-3-11-13-12-8-14(11)9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3

InChI Key

FNOMXCNLHPBCHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=CN1C2=CC=C(C=C2)OC

Origin of Product

United States

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